molecular formula C3H8N4 B13517213 Ethanamine, 2-azido-N-methyl- CAS No. 89865-33-8

Ethanamine, 2-azido-N-methyl-

Cat. No.: B13517213
CAS No.: 89865-33-8
M. Wt: 100.12 g/mol
InChI Key: ONVHXPHAVJIGPE-UHFFFAOYSA-N
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Description

Ethanamine, 2-azido-N-methyl- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes an azido group attached to an ethanamine backbone. The presence of the azido group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2-azido-N-methyl- can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between an alkyl halide and sodium azide. The reaction typically proceeds under mild conditions, often in the presence of a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The general reaction scheme is as follows:

R-CH2-X+NaN3R-CH2-N3+NaX\text{R-CH}_2\text{-X} + \text{NaN}_3 \rightarrow \text{R-CH}_2\text{-N}_3 + \text{NaX} R-CH2​-X+NaN3​→R-CH2​-N3​+NaX

In this case, the alkyl halide is N-methyl-2-chloroethanamine, which reacts with sodium azide to form Ethanamine, 2-azido-N-methyl-.

Industrial Production Methods

Industrial production of Ethanamine, 2-azido-N-methyl- often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-azido-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the azido group under appropriate conditions.

Major Products Formed

    Oxidation: Nitroethanamine derivatives.

    Reduction: Methylaminoethanamine.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, 2-azido-N-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-azido-N-methyl- involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological processes. The compound can also participate in click chemistry, a widely used method for bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simple amine with a similar structure but lacks the azido group.

    Ethylamine: Another simple amine, differing by the presence of an ethyl group instead of a methyl group.

    2-Azidoethanamine: Similar structure but without the N-methyl substitution.

Uniqueness

Ethanamine, 2-azido-N-methyl- is unique due to the presence of both an azido group and an N-methyl substitution. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

89865-33-8

Molecular Formula

C3H8N4

Molecular Weight

100.12 g/mol

IUPAC Name

2-azido-N-methylethanamine

InChI

InChI=1S/C3H8N4/c1-5-2-3-6-7-4/h5H,2-3H2,1H3

InChI Key

ONVHXPHAVJIGPE-UHFFFAOYSA-N

Canonical SMILES

CNCCN=[N+]=[N-]

Origin of Product

United States

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